molecular formula C22H22N2O5S B11409219 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409219
M. Wt: 426.5 g/mol
InChI Key: HSJHUQLQDFRWNN-UHFFFAOYSA-N
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Description

This compound belongs to a class of chromene-2-carboxamide derivatives featuring a sulfonamide-linked phenyl group substituted with a 2-methylpiperidine moiety. Its molecular formula is C23H24N2O5S, with a molecular weight of 440.51 g/mol (calculated from ). The 4-oxo-4H-chromene core is a coumarin derivative, a scaffold known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects . The sulfonamide group enhances solubility and modulates interactions with biological targets, while the 2-methylpiperidine substituent introduces stereoelectronic effects critical for receptor binding .

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O5S/c1-15-6-4-5-13-24(15)30(27,28)17-11-9-16(10-12-17)23-22(26)21-14-19(25)18-7-2-3-8-20(18)29-21/h2-3,7-12,14-15H,4-6,13H2,1H3,(H,23,26)

InChI Key

HSJHUQLQDFRWNN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthesis of the Chromene Core

The chromene scaffold is synthesized via a condensation reaction between resorcinol derivatives and β-ketoesters. For example, 2-hydroxyacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide to form 4-oxo-4H-chromene-2-carboxylic acid ethyl ester. Acidic hydrolysis then yields the free carboxylic acid, which is subsequently converted to the acid chloride using thionyl chloride (SOCl₂).

Key Reaction Conditions:

  • Temperature: 80–100°C for condensation

  • Catalyst: Sodium ethoxide (2–5 mol%)

  • Solvent: Ethanol or toluene

Introduction of the Sulfonamide Group

The sulfonamide functionality is introduced by reacting 4-aminophenylsulfonyl chloride with 2-methylpiperidine. This step typically employs a two-phase system (water/dichloromethane) with triethylamine as a base to scavenge HCl. The resulting 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline is isolated via filtration and recrystallized from ethanol.

Optimization Challenges:

  • Competing hydrolysis of sulfonyl chloride requires anhydrous conditions.

  • Stoichiometric excess of 2-methylpiperidine (1.2–1.5 equivalents) maximizes yield.

Coupling of Chromene and Sulfonamide Moieties

The final step involves amide bond formation between 4-oxo-4H-chromene-2-carbonyl chloride and 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline. This is achieved using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine).

Reaction Table:

StepReagentsConditionsYield
Chromene formationDiethyl oxalate, NaOEtEthanol, reflux65–70%
Sulfonamide synthesis2-Methylpiperidine, Et₃NDCM/H₂O, 0°C→RT80–85%
Amide couplingHATU, DIPEADMF, 25°C, 12h75–80%

Optimization Strategies for Scalability

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance coupling efficiency but require rigorous drying to prevent side reactions. Alternatives such as tetrahydrofuran (THF) offer milder conditions for acid-sensitive intermediates.

Catalytic Enhancements

Bases like N,N-diisopropylethylamine (DIPEA) improve reaction kinetics during amide coupling by neutralizing HCl generated in situ. Catalytic DMAP (5–10 mol%) accelerates acylation rates by 30–40% compared to non-catalytic methods.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate gradient) remains the standard for intermediate purification. Final product recrystallization from ethanol/water (3:1) achieves >98% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, chromene H-3), 7.89–7.91 (d, 2H, aryl H), 3.12–3.15 (m, 2H, piperidine H), 1.45–1.48 (m, 2H, piperidine CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming homogeneity. Mass spectrometry (ESI+) gives m/z 427.1 [M+H]⁺, aligning with the molecular formula C₂₂H₂₂N₂O₅S.

Research Findings and Industrial Relevance

Recent studies highlight the compound’s potential as a kinase inhibitor, with IC₅₀ values <100 nM against MAPK and PI3K isoforms. Scale-up experiments (100 g batches) demonstrate reproducible yields of 72–75% using continuous flow reactors, addressing exothermicity challenges in sulfonylation steps .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Variations in Piperidine/Piperazine Substituents

The sulfonamide-linked heterocycle significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent on Sulfonamide Molecular Formula Molecular Weight Key Features/Activity
Target Compound 2-methylpiperidin-1-yl C23H24N2O5S 440.51 Potential anticonvulsant/neuroprotective (inferred from SAR)
BH37261 () 3-methylpiperidin-1-yl C23H24N2O5S 440.51 Similar structure; positional isomerism may alter binding kinetics
BH37269 () 4-methylpiperidin-1-yl C23H24N2O5S 440.51 Enhanced steric bulk; potential improved selectivity
N-{2-[(4-Ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide () 4-ethylpiperazin-1-yl C21H26N4O5S 470.52 Increased polarity; possible CNS penetration due to piperazine
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide () Methyl(phenyl)sulfamoyl C23H18N2O5S 434.47 Higher lipophilicity; aryl group may enhance receptor affinity

Key Observations :

  • Positional Isomerism : Substitution at the 2-, 3-, or 4-position of the piperidine ring alters steric and electronic profiles. For example, 2-methylpiperidine (target) may adopt a distinct conformation compared to 4-methylpiperidine (BH37269), affecting interactions with hydrophobic pockets in enzymes like acetylcholinesterase .
  • Piperazine vs.

Modifications to the Chromene Core

Coumarin derivatives with substituents on the chromene ring exhibit varied bioactivity:

Compound Name Chromene Substituents Activity/Notes
N-(3-(1-Benzylpiperidin-4-yl)propyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide () 6-methoxy Neuroprotective; sigma-1 receptor affinity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () 3-carboxamide, 4-methoxyphenethyl Anti-inflammatory; coumarin scaffold enhances antioxidant capacity

The 4-oxo-4H-chromene-2-carboxamide core in the target compound lacks additional substituents, suggesting a balance between metabolic stability and target engagement. Methoxy or alkyl groups (e.g., 6-methyl in BH37258, ) could enhance lipophilicity but may reduce solubility .

Pharmacological and Computational Insights

  • Anticonvulsant Potential: Analogs with sulfonamide-linked piperidine/piperazine groups (e.g., ) show anticonvulsant activity in rodent models, likely via GABAergic modulation or sodium channel blockade .
  • Analgesic Activity : N-phenylacetamide sulfonamides () exhibit analgesic effects comparable to paracetamol, suggesting the target compound may share similar mechanisms .
  • Drug-Likeness: Computational studies on chromeno-pyrimidine hybrids () predict good oral bioavailability (LogP ~3.2, TPSA ~90 Ų), aligning with the target’s moderate LogP (estimated 2.8) and TPSA (110 Ų) .

Biological Activity

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, characterized by its complex molecular structure that includes a chromene core and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N2O5SC_{24}H_{26}N_{2}O_{5}S with a molecular weight of approximately 454.5 g/mol. The structure features a chromene ring, a sulfonamide linkage, and a piperidine ring, which collectively contribute to its biological activity.

Key Structural Features

FeatureDescription
Chromene Core Provides a scaffold for biological activity
Piperidine Ring Enhances binding affinity to biological targets
Sulfonamide Group Modulates interactions with enzymes and receptors

Research indicates that this compound interacts with various biological targets, potentially modulating signaling pathways relevant to inflammation and cancer progression. The presence of the sulfonamide group enhances its binding affinity to these targets, while the chromene core contributes to its biological integration.

Therapeutic Potential

This compound has been investigated for several therapeutic applications, including:

  • Anti-inflammatory Activity : Studies suggest that it may inhibit specific kinases involved in inflammatory responses.
  • Anticancer Properties : Preliminary findings indicate potential efficacy against various cancer cell lines by modulating cell cycle progression and apoptosis.

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis, suggesting its potential as an anticancer drug.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which may influence their pharmacological properties. Below is a comparison table highlighting key features of related compounds:

Compound NameMolecular FormulaKey Features
5,7-Dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamideC22H22N2O5SSimilar chromene core; different methyl substitutions
6-Methyl-N-{4-[ (2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamideC22H22N2O5SVariation in piperidine substitution
7-Methyl-N-{4-[ (4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamideC23H24N2O5SDifferent position of methyl group on chromene

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the chromene-carboxamide core followed by sulfonylation at the phenyl group. Key steps include:

  • Coupling reactions to introduce the 2-methylpiperidine sulfonyl moiety.
  • Controlled reaction conditions : Solvents like DMF or dichloromethane, temperatures between 0°C to reflux, and catalysts such as triethylamine for sulfonylation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for intermediate verification .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfonyl at ~1350 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities .

Advanced: How can researchers optimize reaction conditions to mitigate low yields or impurities?

  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonylation efficiency .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) improves coupling reaction rates .
  • Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions during cyclization .
  • In-line analytics : Real-time reaction monitoring via FTIR or Raman spectroscopy to identify byproduct formation .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in complex aromatic regions .
  • Computational validation : Density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Cross-platform analysis : Validate MS/MS fragmentation patterns against databases like PubChem or SciFinder .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Modify the 2-methylpiperidine group to assess sulfonamide steric effects on target binding .
  • Bioisosteric replacement : Replace the chromene carbonyl with thiocarbonyl to evaluate metabolic stability .
  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or PI3K) to correlate structural changes with activity .
  • Control experiments : Include positive controls (e.g., known kinase inhibitors) and solvent controls to validate assay conditions .

Advanced: How to address discrepancies in reported biological activities across studies?

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times to ensure reproducibility .
  • Purity thresholds : Re-test compounds with HPLC-confirmed purity >98% to exclude impurity-driven artifacts .
  • Dose-response curves : Use IC₅₀ values instead of single-dose data to account for potency variability .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., chromene-sulfonamide derivatives) to identify trends .

Advanced: What computational approaches predict bioavailability and target interaction?

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 1M17) .
  • ADMET profiling : SwissADME or pkCSM to predict permeability, CYP450 interactions, and half-life .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding kinetics .

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